Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

Catalog No.
S3310255
CAS No.
2286-35-3
M.F
C12H10ClNO2
M. Wt
235.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

CAS Number

2286-35-3

Product Name

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

IUPAC Name

ethyl (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-7H,2H2,1H3/b10-7+

InChI Key

KLUDCHZOLVGLQF-JXMROGBWSA-N

SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)Cl)C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)Cl)C#N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)Cl)/C#N

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is an organic compound with the molecular formula C12H10ClNO2C_{12}H_{10}ClNO_2. It features a cyanoacrylate functional group, which is characterized by a cyano group (CN-CN) and an acrylate moiety. The compound has a para-chlorophenyl substituent, enhancing its chemical reactivity and biological activity. Its structure consists of a benzene ring substituted with a chlorine atom at the para position, connected to a cyanoacrylate moiety esterified with an ethyl group. The compound's molecular structure has been confirmed through techniques such as single-crystal X-ray diffraction, revealing weak intermolecular hydrogen bonds that contribute to its crystal lattice stability .

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is likely to share similar hazards with other cyanoacrylates:

  • Skin and eye irritant: Contact with the skin or eyes can cause rapid bonding and irritation [].
  • Respiratory irritant: Fumes from uncured material can irritate the respiratory tract [].
  • May be toxic: Although specific data is lacking, ingestion or inhalation may be harmful [].

Synthesis

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate has been reported as an intermediate product in the synthesis of benzopyran derivatives. These derivatives are a class of organic compounds with various biological and pharmacological properties []. The specific synthesis involves the reaction of ethyl cyanoacetate with 4-chlorobenzaldehyde under microwave irradiation, with piperidine acting as a catalyst [].

Crystal Structure

The crystal structure of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate has been determined using X-ray diffraction []. The study revealed weak intermolecular C-H⋯O hydrogen bonds linking the molecules into centrosymmetric dimers, further stabilized by van der Waals forces [].

Biological Activities

While Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate itself has not been extensively studied for its biological activities, the benzopyran derivatives it serves as a precursor for often possess interesting properties. These can include:

  • Antibacterial activity []
  • Antifungal activity []
  • Anti-inflammatory activity []
  • Antiproliferative activity (against cancer cells) []

  • Oxidation: This compound can be oxidized to form 3-(4-chlorophenyl)-2-cyanoacrylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction can convert the cyano group to an amine group, yielding ethyl 3-(4-chlorophenyl)-2-aminopropanoate, typically using lithium aluminum hydride or hydrogen in the presence of a catalyst.
  • Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups, leading to various substituted cyanoacrylates depending on the nucleophile used under basic or acidic conditions .

Major Products Formed

  • Oxidation: 3-(4-chlorophenyl)-2-cyanoacrylic acid
  • Reduction: Ethyl 3-(4-chlorophenyl)-2-aminopropanoate
  • Substitution: Various substituted cyanoacrylates based on the nucleophile used.

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate exhibits potential biological activities, including antimicrobial and anticancer effects. Its mechanism of action involves forming strong covalent bonds with cellular components, which may inhibit key enzymes and disrupt cellular processes. Studies have indicated its efficacy against various pathogens, including Pyricularia oryzae, Rhizoctonia solani, Botrytis cinerea, and Gibberella zeae, suggesting its potential as a fungicide .

The synthesis of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate typically involves the following methods:

  • Knoevenagel Condensation: The reaction between ethyl cyanoacetate and 4-chlorobenzaldehyde in the presence of a base like sodium ethoxide leads to the formation of the desired product.
  • Microwave Irradiation: This method enhances reaction rates and yields by applying microwave energy during the condensation process .
  • Continuous Flow Reactors: In industrial settings, continuous flow reactors are employed for large-scale production, optimizing conditions for consistency and yield .

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate finds applications in various fields:

  • Adhesives: Due to its strong bonding capabilities, it is used in medical adhesives and sealants.
  • Agriculture: Its antifungal properties make it suitable for use as a pesticide.
  • Pharmaceuticals: Research is ongoing into its potential as an anticancer agent due to its biological activity against specific cancer cell lines .

Research into the interactions of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate with biological systems has revealed insights into its mechanism of action. The compound's ability to form covalent bonds allows it to interact with proteins and enzymes within cells, potentially leading to inhibition of metabolic pathways critical for pathogen survival or cancer cell proliferation. Ongoing studies aim to elucidate specific molecular targets and pathways affected by this compound .

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate shares structural similarities with other cyanoacrylate compounds. Here are some comparable compounds:

Compound NameKey Features
Methyl 2-cyanoacrylateLacks chlorine substituent; used in similar applications.
Butyl 2-cyanoacrylateLonger alkyl chain; different physical properties affecting solubility.
Ethyl 2-cyanoacrylateSimilar backbone but without the para-chloro substituent; differing reactivity.

Uniqueness

The presence of the para-chloro substituent in ethyl 3-(4-chlorophenyl)-2-cyanoacrylate enhances its reactivity and biological activity compared to other similar compounds. This modification may improve its efficacy as an antimicrobial agent while also influencing its adhesive properties .

XLogP3

3.1

Dates

Modify: 2023-08-19

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